molecular formula C9H16F2N2O2 B1446750 3-(Boc-amino)-4,4-difluoropyrrolidine CAS No. 1434141-95-3

3-(Boc-amino)-4,4-difluoropyrrolidine

Cat. No.: B1446750
CAS No.: 1434141-95-3
M. Wt: 222.23 g/mol
InChI Key: AYPWPGOPAZUJDF-UHFFFAOYSA-N
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Description

“3-(Boc-amino)-4,4-difluoropyrrolidine” is a chemical compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . It is one of the most commonly used protective groups for amines .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The molecular structure of “this compound” involves the use of Boc as a protecting group for amino functions . This structure allows for the accommodation of two such groups, making primary amines unique .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . In the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature, the protection of various aryl and aliphatic amines using Boc2O is possible . A catalyst-free N-tert-butyloxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Photocatalysis Applications

  • Fabrication and Modification of Photocatalysts : The study on (BiO)2CO3-based photocatalysts discusses various strategies for enhancing visible light-driven photocatalytic performance, including doping and formation of complex heterojunctions. These techniques could be analogous to modifying compounds like "3-(Boc-amino)-4,4-difluoropyrrolidine" for specific applications in fields such as environmental cleanup or energy conversion (Ni et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

  • BODIPY-Based Materials for OLEDs : Research on BODIPY-based materials, including the synthesis and application in OLED devices, highlights the potential of incorporating specific chemical structures to tune the emission properties of organic semiconductors. This suggests that compounds like "this compound" could be explored for electronic and photonic applications (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

  • BODIPY in Medical Diagnostics : BODIPY compounds have been used for labeling biomolecules and constructing multifunctional drug carriers. This indicates the potential of functionalized chemical compounds in enhancing therapeutic efficiency and providing real-time imaging capabilities in medical diagnostics (Marfin et al., 2017).

Fine Organic Synthesis

  • Amino-1,2,4-Triazoles in Organic Synthesis : This review details the use of amino-1,2,4-triazoles in producing pharmaceuticals, dyes, and high-energy materials, underscoring the versatility of certain amino compounds in fine organic synthesis. This versatility suggests that "this compound" could find applications in similar synthesis processes (Nazarov et al., 2021).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various derivatives with potential applications in the treatment of diseases such as glaucoma and hiv .

Mode of Action

The mode of action of 3-(Boc-amino)-4,4-difluoropyrrolidine involves its role as a reagent in the synthesis of various compounds . The Boc group in the compound serves as a protecting group for the amino function, which plays a pivotal role in the synthesis of multifunctional targets . This protection allows for the selective reaction of other functional groups in the molecule without interference from the amino group .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the final compounds that it helps synthesize . For instance, in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, these compounds act as precursors to pharmacophore elements for the treatment of glaucoma .

Pharmacokinetics

The boc group is known to be cleaved by mild acidolysis, which could potentially influence the compound’s bioavailability .

Result of Action

The result of the action of this compound is the successful synthesis of various compounds with potential therapeutic applications . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be cleaved by mild acidolysis, suggesting that the pH of the environment could influence the compound’s action . Additionally, the stability of the compound could be affected by temperature and other environmental conditions .

Safety and Hazards

When handling “3-(Boc-amino)-4,4-difluoropyrrolidine”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

3-(Boc-amino)-4,4-difluoropyrrolidine plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The Boc-protected amino group allows for selective deprotection under mild acidic conditions, making it a valuable intermediate in peptide synthesis and other organic reactions . The fluorine atoms enhance the compound’s stability and can influence its interaction with enzymes and proteins by altering the electronic environment of the pyrrolidine ring. Studies have shown that this compound can interact with proteases and other enzymes involved in peptide bond formation and cleavage, thereby affecting the overall reaction kinetics and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc-protected amino group can modulate the activity of enzymes involved in post-translational modifications, such as acetylation and methylation, thereby affecting gene expression patterns . Additionally, the fluorine atoms can impact cellular metabolism by altering the activity of metabolic enzymes and transporters, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific enzymes and proteins through its amino and fluorine groups, leading to enzyme inhibition or activation. For example, the Boc-protected amino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity . Additionally, the fluorine atoms can participate in halogen bonding and other non-covalent interactions, further modulating the enzyme’s function . These interactions can result in changes in gene expression and cellular signaling pathways, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can undergo hydrolysis and deprotection under acidic conditions, leading to the formation of the free amino group . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function and overall health, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects are crucial for determining the appropriate experimental conditions and ensuring the safety of the compound in research applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through hydrolysis and deprotection reactions, leading to the formation of the free amino group and other metabolites . Enzymes such as proteases and esterases play a key role in these metabolic processes, influencing the compound’s stability and activity . Additionally, the presence of fluorine atoms can affect the metabolic flux and levels of specific metabolites, further modulating the compound’s biochemical properties and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as amino acid transporters, and distributed to various cellular compartments . Binding proteins can also facilitate the transport and localization of this compound, affecting its accumulation and activity within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and optimizing its use in research applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with enzymes and proteins, modulating its biochemical properties and effects . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in biochemical research .

Properties

IUPAC Name

tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWPGOPAZUJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148759
Record name Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-95-3
Record name Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Boc-amino)-4,4-difluoropyrrolidine
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